Rac propranolol B-D-glucuronide sodium salt

Description

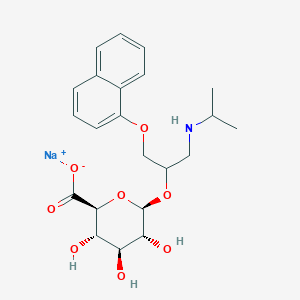

Rac Propranolol B-D-Glucuronide Sodium Salt (CAS: 66322-66-5 non-salt; 87102-70-3 sodium salt) is a major metabolite of propranolol, a non-selective β-adrenergic receptor antagonist widely used in treating cardiovascular disorders and migraines . The glucuronidation of propranolol enhances its water solubility, facilitating renal excretion . Structurally, it consists of a racemic mixture of propranolol enantiomers conjugated to β-D-glucuronic acid via a glycosidic bond, with a molecular formula of C22H28NO8·Na and a molecular weight of 457.449 g/mol .

This compound exhibits unique pharmacological properties, including selective ionic interactions and stereocomplementarity at the β2-adrenergic receptor (β2-AR) active site, enabling allosteric modulation of receptor conformation and downstream signaling pathways . Unlike propranolol, which primarily blocks β-adrenergic receptors and sodium channels (e.g., NaV1.5), the glucuronide form may influence cellular processes through receptor-mediated mechanisms rather than direct ion channel block .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H28NNaO8 |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |

InChI Key |

OSKYDLRSXKTYLZ-FFRFXZDKSA-M |

Isomeric SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Liver Microsomes as Catalytic Agents

Hepatic microsomes, particularly from rats, are widely employed due to their high UGT activity. Microsomes are isolated via differential centrifugation of liver homogenates and incubated with propranolol and the cofactor uridine-5'-diphosphoglucuronic acid (UDPGA). The reaction proceeds at physiological pH (7.4) and temperature (37°C), typically over 15–60 minutes. Key parameters include:

- Substrate concentration : 28.13–4780 µM propranolol.

- Cofactor availability : 3 mM UDPGA.

- Incubation time : Optimized to 15 minutes to balance yield and enzyme stability.

Microsomal induction with agents like β-naphthoflavone (BNF) or dexamethasone (Dex) enhances UGT activity. For instance, Dex-induced microsomes exhibit a 1.7-fold higher intrinsic clearance (Clint*) for the R-(+)-enantiomer compared to controls.

Recombinant UGT Systems

Recombinant UGT isoforms (e.g., UGT1A9, UGT2B7) expressed in cell lines like HEK293 provide a purified enzyme source, reducing variability. These systems enable stereoselective synthesis, with UGT1A isoforms favoring R-(+)-propranolol glucuronidation. Advantages include:

- Specificity : Targeted glucuronidation without competing metabolic pathways.

- Scalability : Consistent enzyme batches for large-scale production.

Reaction Optimization and Kinetic Analysis

Stereoselectivity in Glucuronidation

UGTs exhibit marked enantioselectivity. In rat microsomes, the R-(+)-enantiomer is glucuronidated 1.4–1.7 times faster than the S-(-)-enantiomer, depending on the inducer. Kinetic parameters derived from Eadie-Hofstee plots reveal distinct affinities (Table 1).

Table 1: Kinetic Parameters for Propranolol Enantiomers in Induced Microsomes

| Parameter | R-(+)-Propranolol | S-(-)-Propranolol |

|---|---|---|

| Km (µM) | 175.8 ± 21.4 | 246.1 ± 29.8 |

| Vmax (nmol/min/mg) | 1.42 ± 0.15 | 1.03 ± 0.12 |

| Clint (µL/min/mg) | 8.07 ± 0.89 | 4.19 ± 0.51 |

Substrate Inhibition and Interaction

High propranolol concentrations (>1 mM) inhibit glucuronidation, likely due to UGT active-site saturation. Co-incubation of enantiomers further suppresses S-(-)-propranolol metabolism, with inhibitory constants (Ki) of 171.2 µM (BNF-induced) and 421.3 µM (Dex-induced).

Purification and Characterization

Extraction and Chromatography

Post-incubation, reactions are halted with trichloroacetic acid (TCA), and proteins are removed via centrifugation. The supernatant is neutralized and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for glucuronide isolation. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4.5), achieving baseline separation of enantiomers.

Chemical Reactions Analysis

Types of Reactions: Rac propranolol B-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.

Major Products:

Hydrolysis: Propranolol and glucuronic acid.

Conjugation: this compound.

Scientific Research Applications

Pharmacokinetics and Metabolism

Rac propranolol β-D-glucuronide sodium salt is primarily studied for its role in the metabolism of propranolol. The glucuronidation process enhances the solubility and excretion of the drug, affecting its pharmacokinetic profile:

- Enhanced Solubility : The glucuronide form increases water solubility, facilitating renal excretion.

- Bioavailability Studies : Research indicates that glucuronidation significantly impacts the oral bioavailability of propranolol, with studies showing variations in absorption rates based on metabolic pathways influenced by this metabolite .

Therapeutic Implications

The compound has implications in various therapeutic areas:

- Cardiovascular Health : As a metabolite of propranolol, it retains antihypertensive and antiarrhythmic properties, making it relevant in studies focusing on blood pressure regulation and heart rhythm management .

- Anxiety Disorders : The anxiolytic effects of propranolol are partially attributed to its metabolites, including rac propranolol β-D-glucuronide sodium salt, which may help mitigate performance anxiety and other stress-related conditions .

Drug Interaction Studies

Research involving rac propranolol β-D-glucuronide sodium salt often includes investigations into drug interactions:

- P-Glycoprotein Inhibition : Studies have shown that this metabolite can influence the activity of P-glycoprotein, a critical transporter affecting drug absorption and distribution . For instance, co-administration with P-glycoprotein inhibitors has been shown to enhance the bioavailability of various drugs when combined with propranolol.

Clinical Trials and Case Studies

Numerous clinical trials have explored the efficacy and safety of propranolol and its metabolites:

- A study demonstrated that patients receiving propranolol for anxiety experienced significant improvements when considering both the parent drug and its glucuronide metabolites .

- Another trial assessed the safety profile of propranolol during pregnancy, noting that metabolites like rac propranolol β-D-glucuronide sodium salt did not pose significant risks to fetal development .

Table 1: Summary of Pharmacokinetic Studies

Table 2: Therapeutic Applications

| Application Area | Description |

|---|---|

| Cardiovascular Disorders | Treatment of hypertension and arrhythmias |

| Anxiety Disorders | Management of performance anxiety |

| Drug Interaction Studies | Impact on P-glycoprotein-mediated absorption |

Mechanism of Action

Rac propranolol B-D-glucuronide sodium salt exerts its effects through the same mechanisms as propranolol, by blocking beta-adrenergic receptors. This action inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand . The glucuronidation process enhances the solubility and excretion of propranolol, facilitating its removal from the body[2][2].

Comparison with Similar Compounds

Comparison with Similar Glucuronide Compounds

Structural and Functional Comparisons

The table below compares Rac Propranolol B-D-Glucuronide Sodium Salt with structurally or functionally related glucuronides:

Key Research Findings

- Metabolic Role: Similar to (±)-4-Hydroxy Propranolol Glucuronide, it is a phase II metabolite but retains partial bioactivity, distinguishing it from inert conjugates like Methyl β-D-Glucuronide .

- Stereochemical Complexity: The racemic nature of Rac Propranolol B-D-Glucuronide contrasts with enantiomerically pure compounds like (R)-Propranolol Glucuronide (CAS: 87102-70-3), which may exhibit differential receptor binding .

Pharmacokinetic and Stability Data

- Solubility : Exhibits high aqueous solubility (>10 mg/mL) due to the sodium salt formulation, facilitating in vitro assays .

- Stability: Stable in physiological pH (7.0–7.4) but hydrolyzes under acidic conditions, releasing free propranolol .

- Comparative Potency: While propranolol inhibits NaV1.5 with IC50 = 21.4 µM, its glucuronide form lacks significant sodium channel block, emphasizing divergent mechanisms .

Biological Activity

Rac propranolol B-D-glucuronide sodium salt is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C22H28NNaO8

- Molecular Weight : 457.45 g/mol

- CAS Number : 66322-66-5

- IUPAC Name : (2S,3R,4R,5R)-2-(Isopropylamino)-3-(4-hydroxyphenyl)-4-(hydroxymethyl)-5-(β-D-glucopyranosyl)oxolan-2-carboxylic acid sodium salt

Pharmacokinetics

Rac propranolol B-D-glucuronide is formed through hepatic glucuronidation of propranolol, which significantly influences its pharmacokinetic profile. The glucuronidation process enhances the solubility and excretion of propranolol metabolites, thereby affecting their bioavailability and therapeutic efficacy.

Table 1: Pharmacokinetic Parameters of Rac Propranolol B-D-Glucuronide

| Parameter | Value |

|---|---|

| Half-life | 3 to 6 hours |

| Bioavailability | ~25% |

| Volume of distribution | 3 L/kg |

| Clearance | 0.5 L/h/kg |

The biological activity of this compound is primarily linked to its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some degree of beta-blocking activity. The compound's effects include:

- Reduction in Heart Rate : It mitigates the effects of stress hormones on the heart.

- Antihypertensive Effects : It lowers blood pressure by inhibiting adrenergic stimulation.

- Anxiolytic Properties : Its use in anxiety disorders is attributed to its ability to block peripheral physiological responses to anxiety.

Therapeutic Implications

Rac propranolol B-D-glucuronide has been studied for various therapeutic applications:

- Cardiovascular Disorders : Its role in managing hypertension and arrhythmias is well-documented.

- Anxiety and Performance Anxiety : Clinical studies have shown that propranolol can reduce physical symptoms associated with anxiety, such as tachycardia and tremors.

- Post-Traumatic Stress Disorder (PTSD) : Research indicates potential benefits in reducing the emotional impact of traumatic memories.

Case Studies

- Performance Anxiety : A study involving musicians found that propranolol significantly reduced performance anxiety symptoms during public performances, highlighting the efficacy of its glucuronide form in managing anxiety-related conditions .

- Hypertension Management : In a clinical trial with hypertensive patients, those treated with rac propranolol B-D-glucuronide showed a marked decrease in systolic and diastolic blood pressure compared to the control group.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing and characterizing Rac propranolol β-D-glucuronide sodium salt?

- Answer : Synthesis involves glucuronidation of rac-propranolol using UDP-glucuronosyltransferase (UGT) enzymes, followed by purification via reversed-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation (¹H/¹³C for glucuronide linkage) and mass spectrometry (LC-MS) to verify molecular weight (C₁₈H₂₅NaO₇; 376.38 g/mol) . Solubility in aqueous buffers (e.g., PBS, pH 7.4) should be validated using spectrophotometric quantification .

Q. How does the glucuronide moiety influence the compound's pharmacokinetic properties compared to propranolol?

- Answer : The β-D-glucuronide group enhances hydrophilicity, reducing blood-brain barrier permeability but improving renal excretion. Methodologically, comparative pharmacokinetic studies (e.g., in vitro hepatic microsomal stability assays and in vivo plasma clearance assays) are essential to quantify metabolic half-life and distribution .

Q. What experimental models are appropriate for studying its role as a β-adrenergic receptor modulator?

- Answer : Use radioligand binding assays (e.g., ³H-CGP 12177) on HEK-293 cells expressing β₁/β₂-AR subtypes to measure competitive inhibition. Functional assays (cAMP accumulation or Ca²⁺ flux) in cardiomyocytes or smooth muscle cells can assess downstream signaling .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported receptor affinity between β₁-AR and β₂-AR subtypes?

- Answer : Conduct parallel studies using:

- Enantiopure vs. racemic forms : Isolate (R)- and (S)-propranolol glucuronide to test stereospecific binding .

- Allosteric modulation assays : Use fluorescence resonance energy transfer (FRET) to detect conformational changes in β-ARs upon compound binding .

- Tissue-specific models : Compare receptor activity in cardiac (β₁-AR dominant) vs. bronchial (β₂-AR dominant) tissues .

Q. What strategies mitigate instability of Rac propranolol β-D-glucuronide in long-term biological assays?

- Answer :

- Buffer optimization : Use 0.1% bovine serum albumin (BSA) in PBS to prevent nonspecific adsorption.

- Temperature control : Store working solutions at 4°C (≤24 hours) or -80°C (long-term) with desiccants.

- Stability-indicating assays : Monitor degradation via LC-MS/MS, tracking the parent ion (m/z 376 → fragment ions) .

Q. How to analyze its dual role as a metabolite and an allosteric modulator in stress-induced hypertension models?

- Answer :

- In vivo stress models : Administer the compound in rodents exposed to chronic unpredictable stress (CUS), measuring blood pressure (BP) and urinary sodium retention .

- Mechanistic studies : Pair with β-AR knockout mice or selective antagonists (e.g., ICI 118,551 for β₂-AR) to isolate receptor-specific effects.

- Metabolomic profiling : Use UPLC-QTOF-MS to quantify endogenous glucuronide levels in plasma and tissues .

Q. What computational approaches predict its interaction dynamics with β-ARs?

- Answer :

- Molecular docking : Simulate binding to β-AR crystal structures (PDB: 2RH1) using AutoDock Vina, focusing on ionic interactions (sodium ion coordination) and steric complementarity .

- Molecular dynamics (MD) : Analyze receptor-ligand stability over 100-ns simulations in explicit solvent (e.g., TIP3P water model) .

Methodological Notes

- Contradiction Resolution : For conflicting data (e.g., receptor affinity), validate assays across multiple labs using standardized protocols (e.g., NIH guidelines for AR studies) .

- Advanced Detection : Chromogenic substrates (e.g., 4-nitrophenyl glucuronide) can be used in enzyme-linked assays to study UGT-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.